4-Hydroxy-N-octylthiophene-2-carboxamide
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Overview
Description
4-Hydroxy-N-octylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-octylthiophene-2-carboxamide typically involves the amidation of 4-hydroxythiophene-2-carboxylic acid with octylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-octylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-N-octylthiophene-2-carboxamide.
Reduction: Formation of 4-hydroxy-N-octylthiophene-2-amine.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
4-Hydroxy-N-octylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-octylthiophene-2-carboxamide involves its interaction with various molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
4-Hydroxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide: Used in medicinal chemistry for its anti-inflammatory effects.
2,3,4-Trisubstituent thiophene derivatives: Utilized in organic electronics and as voltage-gated sodium channel blockers.
Uniqueness
4-Hydroxy-N-octylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its long alkyl chain (octyl group) enhances its lipophilicity, making it more suitable for applications in organic semiconductors and drug delivery systems .
Properties
CAS No. |
922714-85-0 |
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Molecular Formula |
C13H21NO2S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
4-hydroxy-N-octylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H21NO2S/c1-2-3-4-5-6-7-8-14-13(16)12-9-11(15)10-17-12/h9-10,15H,2-8H2,1H3,(H,14,16) |
InChI Key |
NINBTXFBCSXIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC(=CS1)O |
Origin of Product |
United States |
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